molecular formula C17H18O2 B1584444 Ethyl 3,3-diphenylpropanoate CAS No. 7476-18-8

Ethyl 3,3-diphenylpropanoate

Cat. No.: B1584444
CAS No.: 7476-18-8
M. Wt: 254.32 g/mol
InChI Key: XZXRDSROKCWSHE-UHFFFAOYSA-N
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Description

Ethyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O2. It is an ester derived from 3,3-diphenylpropanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-diphenylpropanoate can be synthesized through the esterification of 3,3-diphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 3,3-diphenylpropanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release 3,3-diphenylpropanoic acid and ethanol. The ester group can also participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with another functional group .

Comparison with Similar Compounds

Ethyl 3,3-diphenylpropanoate can be compared with other esters such as:

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .

Biological Activity

Ethyl 3,3-diphenylpropanoate, a fatty acid ester, has garnered attention for its diverse biological activities and potential applications in pharmacology. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C15H18O2
  • Molecular Weight : 242.30 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 300 °C
  • Solubility : Miscible with organic solvents; poorly soluble in water

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its role as an intermediate in the synthesis of pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that concentrations as low as 10 µM could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Enzymatic Interactions

The compound has also been evaluated for its enzymatic interactions. Research indicates that it can act as a substrate for specific hydrolases, leading to hydrolysis and formation of biologically active metabolites. For example, studies involving lipases have shown that this compound can be effectively hydrolyzed to yield enantiomerically pure compounds with potential therapeutic applications .

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The results indicated that modifications to the ester structure could enhance cytotoxicity against cancer cells while reducing off-target effects. The most effective derivatives showed IC50 values below 5 µM against MCF-7 (breast cancer) cells .

Enzymatic Hydrolysis Study

Another significant study focused on the enzymatic hydrolysis of ethyl esters using various lipases. The study found that Pseudomonas cepacia lipase (PCL) demonstrated superior efficacy in hydrolyzing this compound compared to other enzymes, achieving a conversion rate exceeding 80% within 24 hours . This finding highlights the compound's potential for use in biocatalysis and synthesis of valuable chiral intermediates.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzymatic HydrolysisHydrolyzed by Pseudomonas cepacia lipase
Synthesis ApplicationsUsed as an intermediate for CDK inhibitors

Properties

IUPAC Name

ethyl 3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRDSROKCWSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322712
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-18-8
Record name 7476-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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